molecular formula C6H13ClN2 B12613143 3-Chlorohex-3-ene-1,6-diamine CAS No. 918872-01-2

3-Chlorohex-3-ene-1,6-diamine

Cat. No.: B12613143
CAS No.: 918872-01-2
M. Wt: 148.63 g/mol
InChI Key: MULHIANZVINGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorohex-3-ene-1,6-diamine is an organic compound with the molecular formula C₆H₁₃ClN₂ It is characterized by the presence of a chloro group and two amine groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorohex-3-ene-1,6-diamine can be achieved through several methods. One common approach involves the reaction of 3-chlorohex-3-ene with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorohex-3-ene-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-Chlorohex-3-ene-1,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chlorohex-3-ene-1,6-diamine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorohex-2-ene-1,6-diamine
  • 3-Chlorohexane-1,6-diamine
  • 3-Chlorohex-3-ene-1,5-diamine

Uniqueness

3-Chlorohex-3-ene-1,6-diamine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted applications in synthesis and research.

Properties

CAS No.

918872-01-2

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

3-chlorohex-3-ene-1,6-diamine

InChI

InChI=1S/C6H13ClN2/c7-6(3-5-9)2-1-4-8/h2H,1,3-5,8-9H2

InChI Key

MULHIANZVINGKP-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=C(CCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.